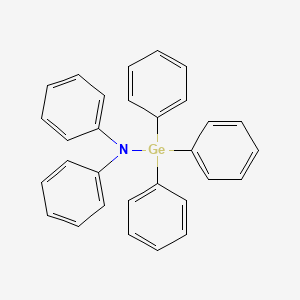
N,N,1,1,1-Pentaphenylgermanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1,1,1-Pentaphenylgermanamine is an organogermanium compound characterized by the presence of five phenyl groups attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1,1-Pentaphenylgermanamine typically involves the reaction of germanium tetrachloride with phenyl lithium or phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows: [ \text{GeCl}_4 + 5 \text{PhLi} \rightarrow \text{Ge(Ph)}_5 + 4 \text{LiCl} ] where (\text{Ph}) represents a phenyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and stoichiometry, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,1,1,1-Pentaphenylgermanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of lower oxidation state germanium compounds.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Germanium dioxide (GeO₂).
Reduction: Germanium hydrides (GeH₄).
Substitution: Phenyl-substituted germanium compounds.
Wissenschaftliche Forschungsanwendungen
N,N,1,1,1-Pentaphenylgermanamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which N,N,1,1,1-Pentaphenylgermanamine exerts its effects involves its interaction with molecular targets and pathways. The phenyl groups attached to the germanium atom can participate in π-π interactions with aromatic systems, enhancing the compound’s binding affinity to specific targets. Additionally, the germanium atom can coordinate with various ligands, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
N,N,1,1,1-Pentaphenylsilane: Similar structure but with silicon instead of germanium.
N,N,1,1,1-Pentaphenylstannane: Similar structure but with tin instead of germanium.
N,N,1,1,1-Pentaphenylplumbane: Similar structure but with lead instead of germanium.
Uniqueness: N,N,1,1,1-Pentaphenylgermanamine is unique due to the presence of germanium, which imparts distinct electronic properties compared to its silicon, tin, and lead analogs. Germanium’s position in the periodic table allows for unique bonding characteristics and reactivity, making this compound a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64653-46-9 |
|---|---|
Molekularformel |
C30H25GeN |
Molekulargewicht |
472.2 g/mol |
IUPAC-Name |
N-phenyl-N-triphenylgermylaniline |
InChI |
InChI=1S/C30H25GeN/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27,28-20-10-3-11-21-28)32(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI-Schlüssel |
NUOPOIHZHHRTRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)[Ge](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
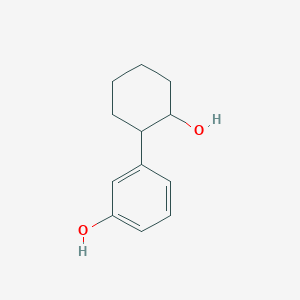

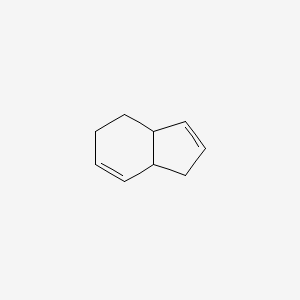
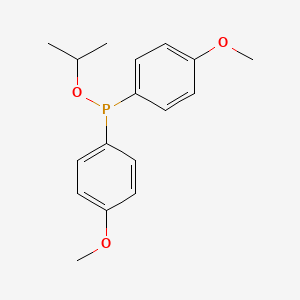
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
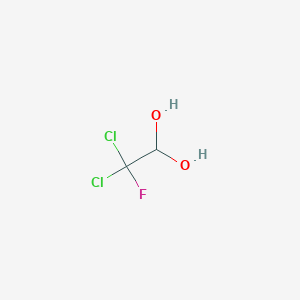
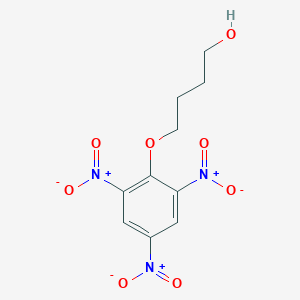
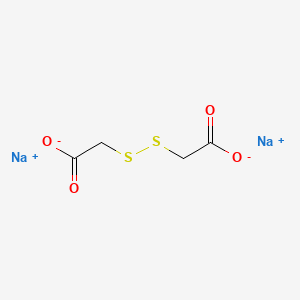

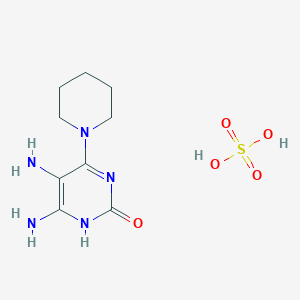
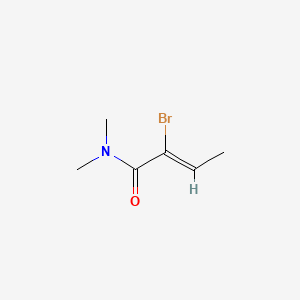

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
